Dimethyl benzoylphosphonate
Description
Significance and Role of Acylphosphonates as Synthetic Intermediates and Reagents
Acylphosphonates are a class of organophosphorus compounds that have been the subject of extensive study for several decades due to their significant synthetic utility and intriguing biological potential. beilstein-journals.org These compounds are characterized by a phosphonate (B1237965) group directly attached to a carbonyl carbon, a feature that imparts unique reactivity. A common and straightforward method for their synthesis is the Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an acid chloride. beilstein-journals.org
In the realm of synthetic organic chemistry, acylphosphonates are highly valued as versatile intermediates and reagents. beilstein-journals.org They are potent precursors to acyl anion equivalents, which can be generated under the promotion of a cyanide anion through a phosphonate-phosphate rearrangement. researchgate.net These acyl anions readily react with electrophiles like aldehydes to form cross-benzoin products. researchgate.net Furthermore, unsaturated acylphosphonates have emerged as excellent hydrogen-bond acceptors in the rapidly developing field of asymmetric organocatalysis. scispace.comacs.org When used with chiral catalysts such as thioureas or squaramides, they can be effectively coordinated and activated, allowing for the transfer of chirality from the catalyst to the substrate with high stereoselectivity. scispace.com This has led to their use in a variety of stereoselective conjugate additions. scispace.comacs.org In some reaction concepts, acylphosphonates can function as masked ester or amide equivalents. acs.org
Historical Context of Dimethyl Benzoylphosphonate Research and Development
Research into acylphosphonates, including this compound, gained momentum in the mid-20th century. Early synthetic work was documented in academic theses and publications from that era. For instance, a 1963 doctoral thesis detailed the synthesis and properties of various dialkyl acylphosphonates, including this compound. okstate.edu These foundational studies established the basis for understanding the reactivity of this class of compounds. Subsequent research has built upon this groundwork, exploring the nuanced and complex reactions that this compound and its derivatives can undergo, solidifying its place as a valuable tool in the synthetic organic chemist's arsenal.
Scope and Objectives of Academic Investigations on this compound
Academic research on this compound has been extensive, focusing primarily on its reactivity with phosphorus-based reagents and its application in the synthesis of complex heterocyclic and acyclic structures. A significant portion of this research has centered on the reaction of dimethyl benzoylphosphonates with trimethyl phosphite. tandfonline.comtandfonline.com These reactions are understood to proceed through the formation of anionic intermediates that decompose to generate carbene intermediates and trimethyl phosphate (B84403). tandfonline.comtandfonline.comresearchgate.net
The subsequent fate of these carbene intermediates is a major focal point of investigation and is highly dependent on the substituents present on the benzoylphosphonate ring.
Intramolecular Cyclization: In cases where a suitable ortho-substituent is present, the carbene can undergo intramolecular insertion reactions to create cyclic systems. tandfonline.comresearchgate.net For alkyl substituents, insertion into a C-H bond to form a five-membered ring is the preferred pathway. tandfonline.comtandfonline.com This strategy has been used to synthesize substituted benzofurans from dimethyl 2-acetoxy- and dimethyl 2-benzoyloxy-benzoylphosphonates. herts.ac.ukherts.ac.ukresearchgate.net
Ylide Formation: The carbene intermediates can be intercepted, or "trapped," by an additional molecule of trimethyl phosphite, leading to the formation of novel ylidic phosphonates. researchgate.netherts.ac.ukrsc.orgrsc.org The decomposition of these ylides has been studied under various conditions, yielding products such as tetraalkyl phenylmethylene-1,1-bis(phosphonates) in acidic media, and dimethyl benzylphosphonates in neutral or basic media. researchgate.netrsc.org
Synthesis of Novel Heterocycles: The reaction pathways originating from this compound have been harnessed to create unique heterocyclic structures. For example, the reaction of dimethyl 2-(methylamino)benzoylphosphonate with trimethyl phosphite proceeds through a carbene intermediate to ultimately yield a novel 2-oxophosphorindoline. rsc.org
Beyond reactions with phosphites, this compound has been used in other synthetic contexts. Its reaction with hydrazine (B178648) hydrate (B1144303) yields benzhydrazide, demonstrating the reactivity of the acylphosphonate carbonyl group toward nucleophiles. tandfonline.com It also participates in cyanide-ion-catalyzed additions to diethyl cyanophosphonate, yielding complex phosphonocyanohydrin O-phosphates. sorbonne-universite.fr
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁O₄P |
| Exact Mass | 214.039496 g/mol |
| Density | 1.228 g/cm³ |
| Boiling Point | 282.8°C at 760 mmHg |
| Flash Point | 138.8°C |
| Vapor Pressure | 0.00329 mmHg at 25°C |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Data sourced from LookChem lookchem.com
Table 2: Summary of Research Findings on this compound Reactions
| Reactant(s) | Reagent(s) | Key Intermediate(s) | Product(s) | Research Focus | Citation(s) |
| 2-Substituted Dimethyl Benzoylphosphonates | Trimethyl Phosphite | Carbene | Cyclic systems (e.g., 5-membered rings) | Intramolecular carbene insertion | tandfonline.comtandfonline.com |
| Dimethyl 2-(methylamino)benzoylphosphonate | Trimethyl Phosphite | Carbene, Ylidic phosphonate | 2-Oxophosphorindoline | Cyclization and rearrangement | rsc.org |
| Dimethyl 2-acetoxy/benzoyloxy-benzoylphosphonate | Trimethyl Phosphite | Tricyclic dioxaphospholane | Dimethyl (3-methyl/phenyl-1-benzofuran-2-yl)phosphonate | Cyclization and deoxygenation | herts.ac.ukherts.ac.ukresearchgate.net |
| Dimethyl Benzoylphosphonates (2-halogen or 2-CF₃O substituted) | Trialkyl Phosphite | Carbene, Ylidic phosphonate | Tetraalkyl phenylmethylene-1,1-bis(phosphonate)s, Dimethyl benzylphosphonates | Decomposition of ylidic phosphonates | researchgate.netrsc.org |
| This compound | Hydrazine Hydrate | N/A | Benzhydrazide | Nucleophilic attack on carbonyl | tandfonline.com |
| This compound | Diethyl Cyanophosphonate, Potassium Cyanide | Phosphonate-phosphate rearrangement intermediate | (Cyano)(diethoxyphosphoryl)(phenyl)methyl dimethyl phosphate | Cyanide-promoted addition | sorbonne-universite.fr |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxyphosphoryl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNVJLOWMINFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171067 | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18106-71-3 | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82396 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82396 | |
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| Record name | Dimethyl benzoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3G3Z7DH4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Dimethyl Benzoylphosphonate and Its Derivatives
Established Synthetic Routes to Dimethyl Benzoylphosphonate
The preparation of the title compound, this compound, is primarily achieved through two well-established chemical reactions: photochemical generation and the Michaelis-Arbuzov reaction.
Photochemical Generation from Diazophosphonates
One method for synthesizing this compound involves the photochemical reaction of a diazophosphonate precursor. Specifically, the photolysis of dimethyl α-diazobenzylphosphonate in an argon matrix that has been doped with oxygen leads to the formation of this compound. molaid.com This process also yields dimethyl benzoyl phosphate (B84403) as a byproduct. molaid.com The reaction proceeds through the photochemical generation of a phenyl(dimethoxyphosphoryl)carbene intermediate. molaid.com
Michaelis-Arbuzov Reaction Approaches
A more common and highly efficient method for preparing this compound is the Michaelis-Arbuzov reaction. metu.edu.tr This reaction typically involves the treatment of an acyl halide with a trialkyl phosphite (B83602). acs.org For the synthesis of this compound, benzoyl chloride is added dropwise to trimethylphosphite, usually at a reduced temperature such as 0 °C, under a nitrogen atmosphere. sioc-journal.cn The reaction mixture is stirred for a period at low temperature before being allowed to warm to room temperature. sioc-journal.cn This method provides the target compound in high yield, with reports of up to 87-89% after purification by vacuum distillation. sioc-journal.cn
The general mechanism of the Michaelis-Arbuzov reaction begins with the nucleophilic attack of the phosphite on the electrophilic alkyl halide (or in this case, acyl chloride), forming a phosphonium (B103445) salt intermediate. metu.edu.tr A subsequent SN2 reaction, where the displaced halide anion attacks one of the alkyl groups on the phosphorus, results in the final phosphonate (B1237965) product. metu.edu.tr
Table 1: Michaelis-Arbuzov Synthesis of this compound
| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Benzoyl Chloride | Trimethylphosphite | 0 °C to Room Temp. | 3.5 hours | 87% | sioc-journal.cn |
Synthesis of Acylphosphonic Acids and Esters from this compound Precursors
This compound serves as a versatile precursor for the synthesis of other valuable acylphosphonic derivatives, including acylphosphonic acids and various esters, through demethylation or transesterification reactions. dicp.ac.cn
Acylphosphonic acids and methyl hydrogen acylphosphonates can be synthesized via the stepwise di- and mono-demethylation of dimethyl acylphosphonates like this compound. dicp.ac.cn For instance, the synthesis of methyl benzoylphosphonate can be achieved by reacting this compound with dry sodium iodide in dry acetone (B3395972) at room temperature. sioc-journal.cn After stirring overnight, the product is isolated by evaporating the solvent and triturating the resulting solid. sioc-journal.cn Spectroscopic data (IR, 31P, and 1H NMR) for these types of acylphosphonic acids and their methyl esters have been reported. dicp.ac.cn
Derivatization Strategies for Functionalized this compound Analogues
The reactivity of the carbonyl group in this compound allows for various derivatization strategies, leading to functionalized analogues such as α-hydroxy and α-imino compounds.
Alpha-Hydroxylation and Related Transformations
The keto-group of this compound can be reduced to a hydroxyl group, yielding substituted α-hydroxybenzylphosphonates. researchgate.net A primary method to achieve this transformation is through catalytic hydrogenation. google.com The asymmetric hydrogenation of this compound using specific chiral catalysts can produce the corresponding chiral α-hydroxy phosphonates with high efficiency. For example, using a rhodium catalyst with chiral phosphine-phosphoramidite ligands, this compound can be hydrogenated to afford dimethyl (R)-α-hydroxy phosphonate in good yields and with high enantioselectivity. dicp.ac.cn
One reported procedure involves performing the hydrogenation in dichloromethane (B109758) at room temperature under 30 atm of H₂ for 24 hours, yielding the product with up to 87% enantiomeric excess (ee). dicp.ac.cn Another protocol uses a palladium catalyst and hydrogenates the compound at 80°C under a flow of hydrogen (1 atm) for 6 hours. karger.com An iridium-based catalyst has also been used effectively for this reduction, achieving a 93% yield and 87% ee when the reaction is carried out at room temperature under 30 atm of H₂ for 24 hours. thieme-connect.de
Table 2: Catalytic Hydrogenation of this compound
| Catalyst System | H₂ Pressure (atm) | Temperature | Time (h) | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| [Rh(COD)₂]BF₄ + Ligand | 30 | Room Temp. | 24 | Good | up to 87% | dicp.ac.cn |
| Pd(OCOCF₃)₂ + Ligand | 1 | 80 °C | 6 | - | - | karger.com |
| Iridium Complex | 30 | Room Temp. | 24 | 93% | 87% | thieme-connect.de |
Alpha-Iminobenzylphosphonate and Oxime Synthesis
The carbonyl group of this compound readily reacts with nitrogen nucleophiles, such as hydroxylamine (B1172632), to form imino derivatives. The reaction of this compound with hydroxylamine yields dimethyl hydroxyiminobenzylphosphonate, which is an oxime. dicp.ac.cnupenn.edu This conversion can be achieved by treating the aroylphosphonate with hydroxylamine hydrochloride. In some cases, the reaction of this compound with hydroxylamine hydrate (B1144303) may lead exclusively to benzhydrazide. However, the formation of the oxime is a well-established derivatization, providing a route to α-hydroxyiminophosphonic acids and their esters. upenn.edu These oximes can exist as both (E) and (Z) isomers.
Formation of Phosphonamidates
Phosphonamidates are analogues of phosphonate esters where an oxygen atom is replaced by a nitrogen atom. The synthesis of these compounds can be achieved through various routes, often involving acyl phosphonates as precursors.
A notable synthetic pathway involves the reaction of a derivative of this compound. Specifically, dimethyl 2-(methylamino)benzoylphosphonate can be reacted with trimethyl phosphite at a temperature of 105 °C. beilstein-journals.orgnih.govbeilstein-journals.org This reaction proceeds through a proposed ylide intermediate to form dimethyl (2-methoxy-1,3-dimethyl-2-oxido-1,3-dihydrobenzo[d] researchgate.netcollectionscanada.gc.caazaphosphol-3-yl)phosphonate. beilstein-journals.orgnih.govbeilstein-journals.org The mechanism is thought to involve the deoxygenation of the benzoylphosphonate by trimethyl phosphite, generating a carbene intermediate which then reacts further. beilstein-journals.orgnih.gov
General methods for the synthesis of acyl phosphonamidates have also been developed that offer high efficiency and align with the principles of green chemistry. One such method involves the reaction of phosphoramidite (B1245037) reagents with various acid chlorides under solvent-free conditions. researchgate.net This approach is notable for its simplicity in purification, typically requiring only column chromatography, and achieves yields in the range of 71-90%. researchgate.net While this is a general method, it highlights a potential route for synthesizing a wide array of phosphonamidates from acyl precursors.
The following table summarizes a key reaction for the formation of a phosphonamidate derivative from a benzoylphosphonate precursor.
| Reactants | Reagents/Conditions | Product | Yield |
| Dimethyl 2-(methylamino)benzoylphosphonate | Trimethyl phosphite, 105 °C | Dimethyl (2-methoxy-1,3-dimethyl-2-oxido-1,3-dihydrobenzo[d] researchgate.netcollectionscanada.gc.caazaphosphol-3-yl)phosphonate | Not Reported beilstein-journals.orgnih.govbeilstein-journals.org |
Wittig and Wittig-Type Olefination with this compound
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones. wikipedia.orgnih.gov The reaction involves the treatment of a carbonyl compound with a phosphonium ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org This process is highly valued because it forms the carbon-carbon double bond at a specific, predetermined location within the molecule. libretexts.org
The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. wikipedia.org This ring then fragments to yield the final alkene product and a triphenylphosphine (B44618) oxide byproduct. nih.gov
This compound contains a ketone functional group (the benzoyl carbonyl group) and is therefore a potential substrate for the Wittig reaction. The reaction would involve the nucleophilic ylide attacking the carbonyl carbon of the benzoyl group. This would result in the conversion of the C=O double bond into a C=C double bond, yielding a vinylphosphonate (B8674324) derivative.
A general representation of this potential reaction is shown below:
Reactants: this compound and a Wittig reagent (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂).
Process: The ylide attacks the carbonyl group.
Products: A substituted vinylphosphonate and triphenylphosphine oxide.
The reactivity in a Wittig reaction can be influenced by the stability of the ylide. Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less reactive and typically yield (E)-alkenes, whereas unstabilized ylides (e.g., with alkyl substituents) are more reactive and tend to produce (Z)-alkenes. wikipedia.orgcommonorganicchemistry.com For a substrate like this compound, the choice of ylide would be critical in controlling the outcome and stereoselectivity of the olefination.
Green Chemistry Approaches and Methodological Refinements in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes, often referred to as green chemistry. mdpi.com These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. mdpi.compro-metrics.org
In the context of this compound and its derivatives, several methodological refinements align with green chemistry principles. A significant advancement is the development of solvent-free synthetic methods. For instance, the synthesis of acyl phosphonamidates, which are derivatives accessible from acyl phosphonates, can be performed efficiently without a solvent. researchgate.net This approach not only simplifies the reaction setup and product purification but also eliminates the environmental impact associated with solvent use and disposal. These solventless reactions for acyl phosphonamidates have been shown to produce high yields, ranging from 71-90%. researchgate.net
Catalysis is another cornerstone of green chemistry, offering pathways that are more selective and energy-efficient. mdpi.com While many traditional syntheses of phosphonates rely on stoichiometric reagents, research into catalytic methods is ongoing. The use of catalysts can enable reactions to proceed under milder conditions and can avoid the need for activating groups that must be removed in later steps. mdpi.com
The use of alternative, greener solvents is also a key strategy. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance, although its use can be challenging for non-polar organic reactants. mdpi.com Other green solvents, such as ionic liquids or supercritical carbon dioxide, are also being explored for various organic transformations. mdpi.com For the synthesis of this compound, which is often prepared via the Michaelis-Arbuzov reaction, refining the process to use greener solvents or catalytic approaches instead of bulk high-temperature conditions represents a key area for methodological improvement.
The following table highlights green chemistry strategies applicable to the synthesis of this compound derivatives.
| Green Chemistry Principle | Application/Refinement | Benefit |
| Waste Prevention | Solvent-free synthesis of acyl phosphonamidates. researchgate.net | Eliminates solvent waste, simplifies purification. |
| Safer Solvents & Auxiliaries | Exploring water or other bio-based solvents for synthesis. mdpi.com | Reduces toxicity and environmental impact. |
| Catalysis | Use of catalytic reagents instead of stoichiometric ones. mdpi.com | Increases reaction efficiency, lowers energy requirements, and enhances product selectivity. |
Reactivity and Mechanistic Investigations of Dimethyl Benzoylphosphonate
Acid-Catalyzed Reactions and Fragmentation Pathways
The interaction of dimethyl benzoylphosphonate with acids initiates distinct fragmentation pathways, heavily influenced by the nature of the acid and the reaction conditions.
Theoretical studies using quantum mechanical calculations have been performed to determine the most likely site of protonation on the this compound molecule. psu.edu These calculations indicate that the phosphoryl (P=O) oxygen is the preferred site for protonation by both hard and soft acids. psu.edu This preference is attributed to the calculated negative charge distribution in the molecule. psu.edu
Upon protonation at the P=O oxygen, the resulting species undergoes cleavage of the carbon-phosphorus (C-P) bond. psu.edu This fragmentation event is calculated to have zero activation energy, indicating a highly favorable process. psu.edursc.org The cleavage leads to the formation of two primary fragments: a benzoylium cation and dimethyl phosphite (B83602). psu.edursc.org This reaction is strongly exothermic. psu.edu
Under anhydrous conditions, heating this compound with sulphonic acids, such as toluene-p-sulphonic acid (TsOH), results in the formation of alkyl carboxylates and alkyl sulphonates. rsc.orgresearchgate.net The reaction between equimolar amounts of this compound and TsOH at room temperature yields dimethyl phosphonate (B1237965), which can be observed via ³¹P NMR spectroscopy in approximately 50% yield. psu.eduresearchgate.netrsc.org
The proposed mechanism suggests that the initial C-P bond cleavage yields dimethyl phosphite and a benzoylium cation. psu.edu The other product of the initial protonation is proposed to be a mixed benzoic toluene-p-sulphonic anhydride (B1165640). psu.eduresearchgate.net This reactive intermediate is thought to react with the excess toluene-p-sulphonic acid to produce toluene-p-sulphonic anhydride and benzoic acid. psu.edu Subsequently, these compounds can react with dimethyl phosphonate to yield methyl toluenesulphonate and methyl benzoate, respectively. psu.eduresearchgate.net
Monitoring the reaction in refluxing benzene (B151609) reveals different formation rates for the two main ester products, suggesting they are formed through two distinct processes. psu.eduresearchgate.net
Table 1: Product Yields from the Reaction of this compound and TsOH in Refluxing Benzene
| Reaction Time (hours) | Methyl Toluenesulphonate Yield (%) | Methyl Benzoate Yield (%) |
| 3 | 78 | 23 |
| 15 | 87 | 56 |
| 24 | 98 | 73 |
| Data sourced from J. Chem. Soc., Perkin Trans. 2, 1988. psu.eduresearchgate.net |
Nucleophilic Addition Reactions of the Carbonyl Group
The carbonyl group in this compound is susceptible to nucleophilic attack, leading to the formation of various addition products.
This compound reacts with hydroxylamine (B1172632) to yield dimethyl hydroxyiminobenzylphosphonate, the corresponding oxime. researchgate.netresearchgate.net This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon. Further studies on related phosphonates show that the resulting oximes can exist as E and Z isomers. researchgate.net For instance, the reaction of the related methyl lithium benzoylphosphonate with hydrazine (B178648) hydrate (B1144303) produces a 65:35 mixture of E and Z hydrazone isomers, indicating the potential for isomerism in such derivatives. researchgate.net The oxime product, dimethyl hydroxyiminobenzylphosphonate, can be subsequently dealkylated using reagents like lithium bromide. researchgate.netresearchgate.net
The reaction of this compound with hydrazine hydrate results exclusively in the formation of benzhydrazide. researchgate.net This outcome indicates that under these conditions, nucleophilic attack by hydrazine occurs at the carbonyl carbon, followed by cleavage of the C-P bond, rather than forming a stable hydrazone of the original phosphonate.
In contrast, when the lithium salt of methyl benzoylphosphonate is reacted with hydrazine hydrate, the corresponding hydrazone is formed as a mixture of E and Z isomers. researchgate.net This highlights a significant difference in reactivity based on the specific form of the phosphonate starting material.
Table 2: Reaction Products with Hydrazine Hydrate
| Reactant | Product(s) |
| This compound | Benzhydrazide |
| Methyl lithium benzoylphosphonate | (E)- and (Z)-Hydrazone |
| Data sourced from ResearchGate Publication 258514129. researchgate.net |
The synthesis of α-hydroxy phosphonates from this compound can be achieved through nucleophilic addition to the carbonyl group. While various methods exist, reactions involving organoaluminum reagents or related catalysts are effective. For example, the reaction of dimethyl phosphite with ketone compounds, analogous to the structure of this compound, can be catalyzed by aluminum oxide to afford the corresponding α-hydroxyphosphonates. mdpi.com The reaction proceeds over 72 hours when three equivalents of aluminum oxide are used. mdpi.com
Reactions with Amines and Borohydrides
The reactivity of this compound extends to reactions with nucleophiles such as amines and hydride donors like borohydrides. The carbonyl group in the acylphosphonate is the primary site of nucleophilic attack.
With amines, the reaction outcome can vary. For instance, the reaction of this compound with hydrazine hydrate has been reported to yield benzhydrazide exclusively, indicating a cleavage of the carbon-phosphorus (C–P) bond. researchgate.net In this case, the phosphonate moiety acts as a leaving group. However, studies on dialkyl benzoylphosphonates with various primary and secondary amines have shown that both normal acylation (where the amine is benzoylated) and C-P bond cleavage can occur. scribd.com The reaction course is influenced by the nature of the amine and the solvent. Primary aliphatic amines tend to react faster than secondary amines, and nonpolar solvents can favor acylation. scribd.com
The synthesis of α-aminophosphonates, which are structural analogs of α-amino acids, can be achieved from acylphosphonates through reductive amination. This process typically involves the condensation of the acylphosphonate with an amine to form an intermediate, which is then reduced. For example, acylphosphonates react with diphenylmethanamine, and subsequent reduction with sodium triacetoxyborohydride (B8407120) yields the corresponding α-amino phosphonates. thieme-connect.de
Regarding reactions with borohydrides, sodium borohydride (B1222165) (NaBH₄) is a well-known reducing agent for aldehydes and ketones, converting them to the corresponding alcohols. masterorganicchemistry.comrsc.org While specific studies detailing the reaction of this compound with sodium borohydride are not prevalent in the provided search results, the general reactivity pattern involves the reduction of the carbonyl group. The expected product would be dimethyl α-hydroxy-benzylphosphonate. The synthesis of this α-hydroxyphosphonate is often achieved via the Pudovik reaction, which involves the addition of dimethyl phosphite to benzaldehyde, frequently catalyzed by a base like triethylamine. nih.gov The reduction of the keto group in acylphosphonates is a key step in the synthesis of various biologically relevant phosphonate derivatives.
Phosphorus-Centered Reactions and Transformations
The reaction of this compound with trialkyl phosphites, such as trimethyl phosphite, is a well-studied transformation that proceeds through several fascinating intermediates. The initial step involves the attack of the phosphite on the carbonyl carbon of the benzoylphosphonate, forming an anionic intermediate. This intermediate then decomposes, eliminating trimethyl phosphate (B84403) and generating a carbene intermediate. cdnsciencepub.com
These highly reactive carbene intermediates can be trapped by another molecule of the trialkyl phosphite present in the reaction mixture. This trapping results in the formation of ylidic phosphonates. nih.gov For example, the reaction of dimethyl 2-fluorobenzoylphosphonate with trimethyl phosphite yields the corresponding ylidic phosphorane. nih.gov
The fate of the ylidic phosphonate depends on the reaction conditions. In acidic conditions, these ylides can decompose to form tetraalkyl phenylmethylene-1,1-bis(phosphonate)s. nih.gov However, under neutral or basic conditions, they primarily yield dimethyl benzylphosphonates and trialkyl phosphate. nih.gov Furthermore, if the benzoylphosphonate has a suitable ortho-substituent, the ylide can undergo cyclization and rearrangement. For instance, the ylide derived from dimethyl 2-(methylamino)benzoylphosphonate cyclizes to form a novel 2-oxophosphorindoline. beilstein-journals.org
The reaction pathway is summarized in the table below:
Interactive Table: Reaction of Dimethyl Benzoylphosphonates with Trimethyl Phosphite
| Reactant (Substituent) | Intermediate(s) | Final Product(s) | Reference(s) |
| This compound | Anionic adduct, Carbene | Ylidic phosphonate | cdnsciencepub.com |
| Dimethyl 2-halobenzoylphosphonate | Carbene, Ylidic phosphonate | Tetraalkyl phenylmethylene-1,1-bis(phosphonate) (acidic), Dimethyl benzylphosphonate (neutral/basic) | nih.gov |
| Dimethyl 2-(methylamino)benzoylphosphonate | Carbene, Ylidic phosphonate | 2-Oxophosphorindoline | beilstein-journals.org |
| Dimethyl 2-acetoxybenzoylphosphonate | Tricyclic dioxaphospholane | Dimethyl (3-methyl-1-benzofuran-2-yl)phosphonate | researchgate.net |
Intramolecular Cyclization Pathways
When suitable ortho-substituents are present on the benzene ring of the this compound, the carbene intermediate generated from the reaction with trialkyl phosphites can undergo intramolecular insertion reactions to form cyclic systems. cdnsciencepub.com The regioselectivity of this cyclization is often governed by the formation of thermodynamically stable five-membered rings. For instance, with ortho-alkyl substituents, the carbene preferentially inserts into a C-H bond that leads to a five-membered ring. cdnsciencepub.com
Research has also explored systems where the formation of a five-membered ring via C-H insertion is sterically hindered or prevented. In the case of dimethyl 2-(phenylthio)benzoylphosphonate, the reaction with trimethyl phosphite leads to products such as thioxanthenylphosphonates and ring-expanded systems, suggesting alternative cyclization pathways that may involve a spiro-diene intermediate. thieme-connect.de Similarly, dimethyl 2-acetoxy- and 2-benzoyloxy-benzoylphosphonates undergo cyclization in the presence of excess trimethyl phosphite to yield substituted dimethyl (1-benzofuran-2-yl)phosphonates. researchgate.net This transformation is proposed to proceed through the initial formation of tricyclic dioxaphospholane intermediates. researchgate.net
Demethylation is a key transformation for converting dimethyl phosphonate esters into their corresponding phosphonic acids or monoesters, which often exhibit different chemical and biological properties. Dimethyl acylphosphonates can be di- or mono-demethylated to synthesize acylphosphonic acids and methyl hydrogen acylphosphonates, respectively. researchgate.net
One method for the demethylation of methyl esters of phosphonates involves the use of iodide or bromide ions. For example, the demethylation of methyl esters of α-hydroxyiminobenzylphosphonates can be smoothly achieved with lithium bromide to yield the corresponding phosphonate salts. researchgate.net In contrast, attempted deethylation of the corresponding ethyl esters under similar conditions can lead to fragmentation products. researchgate.net Another approach involves using sodium ethanethiolate, which has been shown to be an effective reagent for the demethylation of nucleoside dimethyl phosphonate esters without causing anomerization. masterorganicchemistry.com The synthesis of benzoylphosphonic acid and its monoester can also be accomplished by the single or double demethylation of this compound. semanticscholar.org
Advanced Mechanistic Studies and Reaction Pathway Elucidation
Alpha-hydroxyiminobenzylphosphonates, which can be synthesized from this compound by reaction with hydroxylamine, are known to undergo fascinating fragmentation reactions. researchgate.net The course of these reactions is highly dependent on the stereochemistry of the oxime function (E or Z isomer) and the nature of the substituents on the phosphorus atom.
Upon heating, (Z)-α-hydroxyiminoalkylphosphonates typically fragment to yield a nitrile (benzonitrile in this case) and a phosphate or phosphonate. In contrast, the (E)-isomers tend to undergo a Beckmann rearrangement to produce N-acylphosphoramidates.
The fragmentation of α-hydroxyiminobenzylphosphonic acids and their monoesters is particularly noteworthy as it can generate reactive metaphosphate intermediates in situ. This fragmentation is often acid-catalyzed. For instance, the fragmentation of methyl hydrogen (E)-α-hydroxyiminobenzylphosphonate is a first-order reaction that is dependent on acidity. The fragmentation of (E)-α-hydroxyiminobenzylphosphonates to metaphosphates is considered a special case of the Beckmann fragmentation. researchgate.net These reactive metaphosphate species can then participate in phosphorylation reactions. The fragmentation pathway has been studied under various conditions, including thermally, photochemically, and by base catalysis, highlighting the versatility of these precursors for generating phosphorylating agents.
Base-Catalyzed C-P Bond Cleavage
The carbon-phosphorus (C-P) bond in acylphosphonates is susceptible to cleavage under certain conditions, particularly in the presence of a base. For this compound, this reactivity is often mediated by the formation of an intermediate species in protic solvents.
In methanol (B129727) solutions, this compound is in equilibrium with a significant proportion of its hemiacetal form. researchgate.net This hemiacetal intermediate is particularly prone to base-catalyzed cleavage of the C-P bond. researchgate.net The reaction of this compound with hydrazine hydrate, a basic nucleophile, results exclusively in the formation of benzhydrazide, a product of C-P bond cleavage where the benzoyl group is attacked. researchgate.net The general mechanism for C-P bond cleavage often involves nucleophilic attack at a key position, driven by the electronic nature of the acylphosphonate structure. rsc.org
Table 2: Products of Base-Catalyzed C-P Cleavage
| Reactant | Reagent/Conditions | Major Product |
| This compound | Hydrazine hydrate | Benzhydrazide researchgate.net |
| Hemiacetal of this compound | Base catalysis in Methanol | Methyl benzoate, Dimethyl phosphonate researchgate.net |
Hydrolytic Stability and Intermediate Postulation
The hydrolytic stability of this compound varies greatly depending on the pH and reaction conditions. While it is reported to be stable in the presence of formic acid, it readily undergoes fragmentation and hydrolysis under stronger acidic or specific catalytic conditions. rsc.org
Under anhydrous acidic conditions, such as heating with toluenesulphonic acid, this compound undergoes fragmentation. researchgate.net Quantum mechanical calculations and spectroscopic evidence support a mechanism where the P=O oxygen is the preferred site of protonation. researchgate.net This protonated intermediate is postulated to undergo C-P bond cleavage with virtually no activation energy, yielding a benzoylium ion and dimethyl phosphite. researchgate.net
The hydrolysis of derivatives like α-hydroxyiminophosphonates has also been studied to understand potential reaction pathways. The acid-catalyzed fragmentation of monoalkyl α-oxyiminophosphonates is believed to proceed through a monomeric methyl metaphosphate intermediate, which is then trapped by a hydroxylic solvent like an alcohol. researchgate.net In aqueous solutions, the hydrolysis of hydrogen phenyl (E)-α-hydroxyiminobenzylphosphonate, a related compound, involves two main pathways: fragmentation to phenyl phosphate and benzonitrile, and hydrolytic cleavage of the oxime C=N bond to yield hydrogen phenyl benzoylphosphonate and hydroxylamine. researchgate.net The latter intermediate then hydrolyzes further to phenol (B47542) and benzoylphosphonic acid. researchgate.net The formation of hemiacetals in alcoholic solutions is another example of a postulated intermediate that plays a crucial role in the subsequent reactivity of the parent phosphonate. researchgate.net
Table 3: Postulated Intermediates in Hydrolysis and Fragmentation
| Starting Compound | Conditions | Postulated Intermediate | Subsequent Products |
| This compound | Anhydrous toluenesulphonic acid | Protonated P=O species, Benzoylium ion | Methyl benzoate, Methyl toluenesulphonate researchgate.net |
| Monoalkyl α-oxyiminophosphonates | Acid catalysis in alcohol | Alkyl metaphosphate | Mixed phosphodiester, Nitrile researchgate.net |
| This compound | Methanol | Hemiacetal | Products of C-P cleavage researchgate.net |
| Hydrogen phenyl (E)-α-hydroxyiminobenzylphosphonate | Aqueous acid | Hydrogen phenyl benzoylphosphonate | Phenol, Benzoylphosphonic acid researchgate.net |
Theoretical and Computational Chemistry Studies on Dimethyl Benzoylphosphonate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of dimethyl benzoylphosphonate at the molecular level.
The three-dimensional structure of this compound is not static; rotation can occur around its single bonds, leading to various conformations with different energies. Conformational analysis using computational methods helps identify the most stable (preferred) conformations and the energy barriers that must be overcome for rotation to occur.
Studies on related organophosphorus compounds provide insight into the likely conformational preferences of this compound. For instance, DFT conformational analysis of α-fluoro-β,γ-epoxy alkylphosphonates revealed distinct energy minima corresponding to different spatial arrangements of the substituents. nih.govfrontiersin.org For these molecules, gauche conformers were often found to be the most stable. frontiersin.org In one study, the relative energies of nine different conformers were calculated, showing a preference for specific geometries (Table 1). frontiersin.org For aromatic compounds with substituents, computational studies have shown that the most stable conformers often occur when the substituent lies in the same plane as the aromatic ring, with a rotational energy maximum when the substituent is perpendicular (90°) to the ring. nih.gov This preference is often due to favorable electronic interactions, such as conjugation between the substituent and the ring.
This suggests that for this compound, the orientation of the benzoyl group relative to the phosphonate (B1237965) moiety is a key determinant of conformational stability. The rotational barrier is the energy required to move from one stable conformation to another, passing through a higher-energy transition state. These barriers are influenced by steric hindrance and electronic effects. uark.eduresearchgate.net
Table 1: Example of Calculated Relative Energies for Conformers of a Related Epoxyalkylphosphonate (Compound 5a) This table illustrates how computational methods are used to determine the relative stability of different molecular conformations. The conformers (labeled 1-3 and X, Y, Z) represent different spatial arrangements, with lower relative energy indicating greater stability.
Data adapted from a DFT conformational analysis on a related epoxyalkylphosphonate. frontiersin.org
The electronic structure of organoelement compounds is characterized by the presence of polar bonds. dtic.mil In this compound, the carbonyl (C=O) and phosphoryl (P=O) groups are highly polar due to the significant difference in electronegativity between carbon/phosphorus and oxygen. This polarity results in a non-uniform distribution of electron density across the molecule.
Charge distribution analysis, commonly performed using methods like Mulliken population analysis, quantifies the partial atomic charge on each atom. youtube.comcam.ac.uk While the absolute values of Mulliken charges can be sensitive to the computational basis set used, they are valuable for understanding relative charge distributions and identifying reactive sites. cam.ac.uknih.gov Regions with negative partial charges are electron-rich and susceptible to attack by electrophiles, while regions with positive partial charges are electron-deficient and attract nucleophiles.
In this compound, the oxygen atoms of both the carbonyl and phosphoryl groups are expected to carry a significant negative partial charge, making them sites for protonation or coordination to Lewis acids. Conversely, the carbonyl carbon and the phosphorus atom are expected to be electrophilic, bearing positive partial charges. This electrophilicity is central to the reactivity of acylphosphonates, for example, in their reactions with nucleophiles like trimethyl phosphite (B83602). tandfonline.com
Table 2: Expected Partial Atomic Charges in this compound This table illustrates the expected distribution of partial charges on the key atoms of the carbonyl and phosphoryl groups based on general chemical principles and computational studies of related molecules.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is crucial for mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that control reaction rates. sumitomo-chem.co.jpnih.gov
This compound can undergo fragmentation reactions under certain conditions. One notable pathway involves the reaction with trimethyl phosphite, which initially attacks the electrophilic carbonyl carbon. tandfonline.com This leads to an anionic intermediate that can subsequently decompose, cleaving the carbon-phosphorus bond to generate a benzoyl carbene and trimethyl phosphate (B84403). dtic.miltandfonline.com
Table 3: Illustrative Energetic Profile for a Multi-Step Reaction This table provides a conceptual outline of the data obtained from a computational study of a reaction mechanism, showing the relative energies of each species along the reaction pathway.
Values are hypothetical and for illustrative purposes, based on typical profiles from DFT calculations of reaction mechanisms. researchgate.net
When a reaction can produce multiple stereoisomers, computational methods can be used to predict and explain the observed stereoselectivity. rsc.org This is particularly relevant for reactions involving chiral catalysts or substrates. By calculating the energies of the transition states leading to each possible stereoisomeric product, chemists can determine which pathway is energetically favored.
For example, in a study of a stereoselective condensation reaction to form benzodiazepines, DFT calculations were used to explore the reaction pathways. researchgate.net The results explained why the reaction was completely regio- and stereoselective. Similarly, quantum chemical calculations on a chiral thioxanthone-catalyzed photocycloaddition identified the rate-limiting and selectivity-controlling step. rsc.org The analysis revealed that the difference in energy between the transition states leading to the different stereoisomers was the origin of the observed selectivity. This type of analysis, often called distortion/interaction analysis, separates the energy of the transition state into contributions from the geometric distortion of the reactants and the electronic interaction between them. This provides a deeper understanding of the steric and electronic factors that govern the stereochemical outcome of a reaction.
Advanced Computational Methodologies Applied to this compound
Beyond standard DFT calculations, more advanced computational methodologies are employed to study complex chemical systems and reactions, particularly those in biological environments.
One of the most powerful of these is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. wordpress.comnsf.gov In QM/MM simulations, the reactive core of a system (e.g., this compound and the active site residues of an enzyme) is treated with a high-level QM method, while the surrounding environment (the rest of the protein and solvent) is treated with a more computationally efficient MM force field. nsf.gov This allows for the accurate modeling of electronic changes during a reaction, such as bond breaking and formation, while still accounting for the influence of the larger protein scaffold. frontiersin.org QM/MM methods have been successfully used to study the mechanism of enzymes that interact with phosphonates and their analogs, such as benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor. iu.edunih.gov
Molecular Dynamics (MD) simulations are another key methodology. MD uses classical mechanics to simulate the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems. frontiersin.org When combined with QM/MM, MD simulations can be used to explore the conformational landscape of an enzyme-substrate complex, sample different reaction pathways, and calculate free energy profiles that account for both enthalpic and entropic contributions to reactivity.
These advanced methods are essential for bridging the gap between theoretical models and the complex reality of chemical reactions in solution and biological systems, offering a detailed, dynamic picture of the behavior of molecules like this compound.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a class of computational methods that combine the precision of quantum mechanics for a chemically active region of a system with the efficiency of molecular mechanics for the surrounding environment. nih.govnih.govwikipedia.org This hybrid approach allows for the study of chemical reactions and electronic properties within large molecular systems, such as enzymes or molecules in solution, which would be computationally prohibitive to treat entirely with quantum mechanics. wikipedia.orgmpg.de
In a typical QM/MM simulation, the region of the system where bond breaking or forming occurs, or where electronic properties are of primary interest, is defined as the QM region. nih.govmpg.de The remainder of the system, which typically includes the solvent and the bulk of a protein, is treated using a classical force field (the MM region). mpg.de The interaction between the QM and MM regions is a critical aspect of the methodology and can be treated at different levels of theory. wikipedia.org
While direct QM/MM simulation studies specifically focused on this compound are not extensively reported in the literature, this methodology holds significant potential for investigating its behavior in complex environments. For instance, QM/MM simulations could be employed to study the interaction of this compound with biological targets, such as enzymes. In such a study, the this compound molecule and the active site residues of the enzyme would be treated with QM, while the rest of the protein and the surrounding solvent would be treated with MM. This would allow for a detailed investigation of the binding mode, reaction mechanisms, and the influence of the protein environment on the properties of the phosphonate.
The selection of the QM region, the level of QM theory, and the force field for the MM region are all crucial parameters that need to be carefully chosen to ensure the accuracy and reliability of the simulation results. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. wikipedia.org It is based on the principle that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. DFT has become a popular tool in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying a wide range of chemical phenomena. wikipedia.orgmdpi.com
While comprehensive DFT studies specifically on this compound are limited, some quantum mechanical calculations have been performed to understand its chemical behavior. One such study utilized the MNDO/H (Modified Neglect of Diatomic Overlap with hydrogen bonding) method, a semi-empirical quantum mechanical approach, to investigate the protonation and subsequent fragmentation of this compound. psu.edu
The calculations revealed that the preferred site for protonation on the this compound molecule is the oxygen atom of the phosphoryl group (P=O). psu.edu Following protonation at this site, the calculations predicted that the carbon-phosphorus (C-P) bond would break with a negligible activation energy, leading to the formation of dimethyl phosphite and a benzoylium cation. psu.edu This theoretical finding was supported by experimental observations using ³¹P NMR spectroscopy, which detected the formation of dimethyl phosphonate when this compound was reacted with toluene-p-sulphonic acid. psu.edu
Table 1: Theoretical Prediction of this compound Fragmentation
| Reactant | Predicted Protonation Site | Predicted Fragmentation Products | Supporting Experimental Evidence |
| This compound | P=O oxygen | Dimethyl phosphite and Benzoylium cation | ³¹P NMR detection of dimethyl phosphonate psu.edu |
In a related study, the photolysis of a similar compound, 2,4,6-trimethylbenzoylphosphonic acid dimethyl ester, was investigated using chemically induced dynamic nuclear polarization (CIDNP). acs.org While this was primarily an experimental study, a theoretical model was used to interpret the experimental data, providing insights into the behavior of the radical pair formed upon photolysis. The model yielded several parameters that characterize the dynamics of the system. acs.org
Table 2: Theoretical Parameters from the Photolysis Study of a Related Benzoyl Phosphonate
| Parameter | Value | Description |
| J₀ | -450 ± 100 mT | Exchange interaction constant |
| λ | 0.7 ± 0.1 Å | Parameter related to the distance dependence of the exchange interaction |
| f | 0.08 ± 0.02 | Steric factor |
| τᵣ (in CH₃CN) | 7 ± 2 ps | Correlation time of modulation of the exchange interaction and reactivity anisotropy |
| τᵣ (in dioxane) | 25 ± 3 ps | Correlation time of modulation of the exchange interaction and reactivity anisotropy |
These examples, although not exhaustive DFT studies on this compound itself, demonstrate the utility of computational chemistry in elucidating reaction mechanisms and interpreting experimental results for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the analysis of this compound, providing detailed information about the molecule's atomic structure and its chemical environment. Both phosphorus-31 and proton NMR are routinely employed.
³¹P NMR spectroscopy is particularly powerful for studying organophosphorus compounds due to the 100% natural abundance and spin ½ nucleus of the phosphorus-31 isotope, which yields sharp and easily interpretable signals huji.ac.il. This technique has a wide range of chemical shifts that are highly sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for tracking chemical transformations huji.ac.ilresearchgate.net.
In the context of reactions involving acyl phosphonates like this compound, such as the Huisgen cycloaddition to form phosphonate-containing oxadiazoles, ³¹P NMR is used to characterize the final products researchgate.net. The disappearance of the reactant's ³¹P signal and the appearance of a new signal in a different chemical shift region corresponding to the product allows for unambiguous reaction monitoring and confirmation of product formation rsc.org. For example, the related compound dimethyl p-nitrophenyl phosphate shows a characteristic signal at -4.3 ppm relative to a phosphoric acid standard, and its reaction progress can be monitored by the decrease in this peak's intensity and the emergence of product peaks rsc.org. While a specific chemical shift for this compound is not widely reported, its value would be characteristic of its unique acylphosphonate structure, distinguishing it from potential precursors or side products during synthesis.
Table 1: Representative ³¹P NMR Chemical Shifts of Related Organophosphorus Compounds
| Compound | Chemical Shift (δ) in ppm |
|---|---|
| Dimethyl p-nitrophenyl phosphate rsc.org | -4.3 |
| Diethyl (4-cyanophenyl)phosphonate rsc.org | 15.29 |
| Diethyl p-tolylphosphonate rsc.org | 18.74 |
Note: Data presented for structurally related compounds to illustrate the typical chemical shift range.
¹H NMR spectroscopy provides detailed information on the structure of this compound by detecting the signals of hydrogen atoms. The chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, the number of protons, and the proximity to neighboring protons and the phosphorus atom, respectively.
The synthesis of this compound is achieved by the reaction of trimethylphosphite with benzoyl chloride nih.govasm.org. ¹H NMR is used to confirm the structure of the resulting purified product. The spectrum clearly shows signals corresponding to the aromatic protons of the benzoyl group and the methyl protons of the phosphonate ester, with characteristic splitting of the methyl proton signal due to coupling with the phosphorus nucleus.
Published spectral data for this compound is as follows:
¹H NMR (400 MHz, CDCl₃) : δ 8.24 (d, J = 7.5 Hz, 2H), 7.53 (t, J = 7.5 Hz, 1H), 7.494 (t, J = 7.5 Hz, 2H), 3.910 (d, J = 10.5 Hz, 6H) asm.org.
¹H NMR (500 MHz, CDCl₃) : δ 8.253 (d, J = 7.5 Hz, 2H), 7.652 (t, J = 7.5 Hz, 1H), 7.519 (t, J = 7.5 Hz, 2H), 3.922 (d, J = 10.5 Hz, 6H) nih.gov.
The doublet observed for the six methoxy protons (at ~3.9 ppm) with a coupling constant (J) of approximately 10.5 Hz is a definitive feature, confirming the covalent bond between the oxygen and phosphorus atoms. The distinct signals for the aromatic protons further confirm the presence and substitution pattern of the benzoyl group.
Table 2: ¹H NMR Spectral Data for this compound nih.govasm.org
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| ~8.25 | Doublet (d) | 7.5 | 2 Aromatic Protons (ortho to carbonyl) |
| ~7.65 | Triplet (t) | 7.5 | 1 Aromatic Proton (para to carbonyl) |
| ~7.51 | Triplet (t) | 7.5 | 2 Aromatic Protons (meta to carbonyl) |
While this compound is not itself an active pharmaceutical ingredient (API), it serves as a key precursor in the synthesis of molecules with significant biological and pharmaceutical interest. Its reactivity is exploited to create more complex structures for research in drug design and discovery.
For instance, this compound is the starting material for the synthesis of methyl benzoylphosphonate (MBP), a pseudo-substrate analog used to investigate the active site of the enzyme benzaldehyde lyase nih.gov. By studying how MBP interacts with and inhibits the enzyme, researchers can gain insights into the enzyme's mechanism, which is valuable for designing specific enzyme inhibitors. Furthermore, this compound can be used in cycloaddition reactions to create phosphonate-containing 1,3,4-oxadiazoles researchgate.net. Oxadiazole derivatives are a well-known class of heterocyclic compounds that are frequently investigated in drug development for their potential biological activities researchgate.net. The use of this compound as a building block in isothiourea-catalysed enantioselective synthesis of phosphonate-functionalised β-lactones further highlights its utility in creating complex chiral molecules for pharmaceutical research nih.gov.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds ias.ac.inresearchgate.net. These methods are essential for identifying the functional groups present in this compound.
Esters of aroylphosphonic acids, including this compound, have been characterized using IR spectroscopy to confirm their proposed structures researchgate.net. The IR spectrum of this compound is expected to show characteristic absorption bands for several key functional groups:
P=O (Phosphoryl group): A strong absorption band typically appears in the region of 1200-1300 cm⁻¹.
C=O (Benzoyl carbonyl group): A strong absorption band is expected around 1660-1680 cm⁻¹.
P-O-C (Phosphonate ester): Strong bands are typically observed in the 1000-1050 cm⁻¹ region.
C-H (Aromatic and Methyl): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. It would be useful for characterizing the C-C bonds within the aromatic ring and other symmetric vibrations within the molecule researchgate.net.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and conformation, offering an unambiguous structural proof.
While a crystal structure for this compound itself has not been reported, the technique has been successfully applied to its derivatives and complexes, confirming their stereochemistry and molecular architecture. For example, the structure of a phosphonate-containing oxadiazole, synthesized via a cycloaddition reaction with an acyl phosphonate, was unequivocally established by X-ray crystallography researchgate.net.
In another key application, the covalent complex formed between the enzyme benzaldehyde lyase and methyl benzoylphosphonate (derived from this compound) was analyzed by X-ray crystallography to a resolution of 2.49 Å nih.gov. This structural analysis provided critical insights into how the inhibitor binds within the enzyme's active site, revealing the specific interactions that lead to inhibition nih.gov.
Advanced Spectroscopic Techniques for Mechanistic Insights
Beyond routine characterization, advanced spectroscopic and computational methods are employed to gain deeper insights into the reaction mechanisms of this compound.
Mechanistic studies have shown that dimethyl benzoylphosphonates can react with nucleophiles like trimethyl phosphite to form anionic intermediates that subsequently decompose to generate carbenes dtic.mil. These highly reactive carbenes can then undergo intramolecular insertion reactions to form new cyclic systems, a pathway critical to synthetic chemistry dtic.mil.
Furthermore, computational techniques such as Density Functional Theory (DFT) have been used to analyze the reaction pathways of acyl phosphonates. DFT calculations were performed to compare the frontier orbital energies of this compound (as the dipolarophile) and nitrile imines (as the 1,3-dipole) in the Huisgen cycloaddition reaction researchgate.net. These calculations provided mechanistic insight, determining that the reaction proceeds via a normal-electron demand pathway researchgate.net. Such theoretical studies are invaluable for understanding and predicting the reactivity of this compound in complex organic transformations.
Future Directions and Emerging Research Avenues for Dimethyl Benzoylphosphonate
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The core structure of dimethyl benzoylphosphonate offers multiple sites for chemical modification, including the aromatic ring, the carbonyl group, and the phosphonate (B1237965) moiety. Future research is expected to move beyond classical transformations to uncover novel reactivity patterns.
Palladium-Catalyzed Cross-Coupling: A significant area for exploration is the application of palladium(0)-catalyzed cross-coupling reactions, which have been successfully used for other benzylphosphonates to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.org Investigating similar reactions with this compound could allow for the introduction of various substituents onto the benzene (B151609) ring, providing a direct route to a diverse library of derivatives.
Phosphonate-Phosphate Rearrangement: The rearrangement of α-hydroxyphosphonates to phosphates is a known transformation that could be explored in the context of this compound derivatives. mdpi.com Reduction of the carbonyl group to a hydroxyl group would yield a precursor ripe for base-catalyzed rearrangement, potentially opening pathways to new phosphate (B84403) ester compounds with unique properties.
Functionalization via α-Diazo Intermediates: The use of α-diazo compounds to achieve O-H insertion into hydrogenphosphates presents a catalyst-free method for creating α-phosphoryloxy structures. organic-chemistry.org Adapting this methodology could lead to novel functionalizations at the phosphonate group, expanding the synthetic utility of the core molecule.
Research into these and other transformations will be crucial for unlocking the full synthetic potential of this compound, enabling the creation of more complex and functionally diverse molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes offers substantial advantages in terms of safety, efficiency, reproducibility, and scalability. jst.org.innih.govnih.gov Integrating the synthesis of this compound and its derivatives into flow chemistry platforms is a logical and promising future direction.
Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions, which is particularly beneficial for exothermic reactions. jst.org.innih.gov The synthesis of phosphonates, which can involve highly reactive intermediates, stands to gain significantly from the enhanced safety profile of continuous flow systems. jst.org.in Furthermore, flow chemistry enables the telescoping of reaction sequences, where the output of one reactor flows directly into the next, minimizing the need for manual handling and purification of intermediates. nih.gov An automated flow platform could be designed for a multi-step synthesis starting from simple precursors to yield highly functionalized this compound derivatives, incorporating real-time monitoring and purification modules. thieme-connect.de
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Seconds to minutes |
| Heat Transfer | Poor, risk of local hot spots | Excellent, precise temperature control |
| Safety | Handling of large volumes of reactive materials | Small reactor volumes, enhanced containment |
| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" by running longer |
| Process Control | Manual or semi-automated | Fully automated with in-line analytics |
This table provides a generalized comparison based on principles of flow chemistry, highlighting the potential advantages for synthesizing phosphonate compounds.
Advanced Computational Modeling for Predictive Reactivity and Rational Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling can accelerate the discovery of new derivatives with desired properties, minimizing trial-and-error experimentation.
Quantitative Structure-Property Relationship (QSPR) models, built using density functional theory (DFT) calculations, can predict various properties, including toxicity and reactivity. researchgate.netnih.gov Such models correlate quantum chemical descriptors with experimental data to build predictive equations. researchgate.netnih.gov A dedicated QSPR model for this compound derivatives could predict their biological activity or chemical reactivity based on calculated molecular properties. This approach enables the in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis.
Key quantum descriptors that could be used in such a model include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are fundamental to predicting chemical reactivity. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Hirshfeld Charges: These provide a method for partitioning electron density among atoms in a molecule, offering insights into local electronic properties. researchgate.netnih.gov
By leveraging these computational tools, researchers can engage in the rational design of next-generation compounds based on the this compound scaffold.
| Descriptor | Definition | Relevance in Rational Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; relates to reactivity with electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; relates to reactivity with nucleophiles. |
| Molecular Volume (V) | The space occupied by the molecule | Correlates with steric effects and can influence binding affinity and toxicity. researchgate.net |
| Hirshfeld Charge (q) | Atomic charge based on electron density deformation | Identifies reactive centers and potential sites for intermolecular interactions. researchgate.net |
This table outlines key quantum chemical descriptors and their importance in the computational design of novel phosphonate derivatives, based on established QSPR modeling principles. researchgate.netnih.gov
Development of Next-Generation Bioactive Mimetics and Probes
Chemical probes are small molecules used to study the function of proteins and biological pathways. nih.govdeakin.edu.au High-quality probes are potent, selective, and have a well-defined mechanism of action. nih.gov The this compound structure is an attractive starting point for developing such tools. The phosphonate group can act as a stable isostere (a structural mimic) of phosphate esters, which are ubiquitous in biology, allowing these molecules to potentially interact with enzymes like kinases or phosphatases. frontiersin.orgnih.gov
The development of a library of derivatives based on this scaffold could lead to the discovery of potent and selective chemical probes for previously understudied proteins. nih.gov For example, computational models suggest that the oxygen atom of the P=O group in phosphonates plays a key role in the inhibition of enzymes like acetylcholinesterase. researchgate.netnih.gov By systematically modifying the benzoyl portion of the molecule, researchers can tune the selectivity and potency of these interactions to develop probes capable of elucidating specific biological functions. nih.govox.ac.uk
Contribution to Sustainable Chemistry Practices
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Future research on this compound should prioritize the incorporation of sustainable practices.
Recent studies have demonstrated efficient and environmentally friendly protocols for synthesizing benzyl phosphonates. frontiersin.orgnih.gov These methods often replace volatile and toxic organic solvents with benign alternatives like polyethylene glycol (PEG), which can also act as a phase-transfer catalyst. frontiersin.orgnih.gov Furthermore, these green protocols can operate at room temperature and avoid the use of reactive and hazardous reagents, such as metal hydrides. frontiersin.orgnih.gov
Applying these principles to the synthesis of this compound could involve:
Using Benign Solvents: Employing recyclable solvents like PEG-400 or even water. researchgate.netfrontiersin.orgnih.gov
Mild Reaction Conditions: Developing synthetic routes that proceed efficiently at room temperature, reducing energy consumption. frontiersin.orgnih.gov
Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product. researchgate.net
Use of Green Oxidants: Utilizing environmentally friendly oxidizing agents like H₂O₂ when oxidation is required. researchgate.net
By adopting these strategies, the chemical lifecycle of this compound and its derivatives can be made significantly more sustainable.
Q & A
Q. What are the standard synthetic protocols for dimethyl benzoylphosphonate, and how do reaction conditions influence yield?
this compound is synthesized via diazotransfer reactions using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to convert α-ketophosphonates into α-diazophosphonates. Optimized conditions include anhydrous solvents (e.g., THF or acetonitrile), low temperatures (0–5°C), and controlled stoichiometry to minimize side reactions like dimerization . Yields depend on the purity of the sulfonyl azide and the absence of moisture, which can hydrolyze intermediates.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?
- NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure of phosphonate esters. For example, the ³¹P NMR signal for this compound appears at δ ~20–25 ppm, distinguishing it from hydrolyzed byproducts .
- X-ray Crystallography: Used to resolve ambiguities in stereochemistry, as demonstrated in studies of benzothiazole-linked phosphonates .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ions and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How does this compound act as a mechanistic probe in enzyme inhibition studies?
this compound mimics the tetrahedral intermediate in thiamine diphosphate (ThDP)-dependent enzymes like benzoylformate decarboxylase. Its phosphonate group stabilizes negative charge, enabling X-ray crystallography to capture reaction intermediates. For example, it binds to the active site of benzoylformate decarboxylase, revealing interactions with His29 and Trp163 residues critical for catalysis .
Q. What role does this compound play in cyclopropanation and cycloaddition reactions?
As a diazo compound, it participates in Rh(II)-catalyzed cyclopropanation of alkenes, forming strained carbocycles. The phosphonate group enhances solubility in polar solvents and stabilizes transition states via hydrogen bonding. It also undergoes Huisgen 1,3-dipolar cycloaddition with alkynes to generate triazoles, useful in click chemistry .
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) arise from ligand choice and solvent effects. For instance, Pd(PPh₃)₄ in DMF promotes Suzuki-Miyaura coupling of arylboronic acids with phosphonates, while Cu(I) catalysts in THF favor Ullmann-type couplings. Kinetic studies (e.g., in situ IR monitoring) and computational modeling (DFT) help identify rate-limiting steps and optimize conditions .
Q. What are the limitations of this compound in synthesizing bioactive heterocycles?
While effective for furans and pyrazoles via [3+2] cycloadditions, steric hindrance from the benzoyl group can reduce yields in larger ring systems (e.g., seven-membered rings). Alternative strategies include using bulkier phosphonate esters (e.g., diisopropyl) or microwave-assisted synthesis to enhance reactivity .
Q. How do structural modifications of this compound influence its antimicrobial activity?
Substituting the benzoyl group with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances activity against Gram-negative bacteria by improving membrane permeability. For example, 3,5-difluorobenzylphosphonates show MIC values of 8–16 µg/mL against E. coli strains, attributed to disrupted lipopolysaccharide (LPS) biosynthesis .
Methodological Considerations
- Diazotransfer Optimization: Use freshly distilled sulfonyl azides and monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:2) .
- Enzyme Inhibition Assays: Combine stopped-flow kinetics with X-ray crystallography to correlate binding affinity (Kᵢ) with structural data .
- Computational Validation: Apply Gaussian09 with B3LYP/6-31G(d) basis sets to model reaction pathways and identify transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
